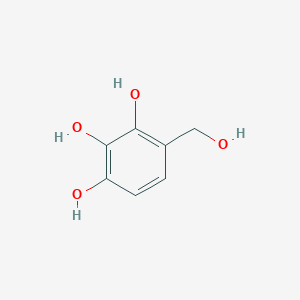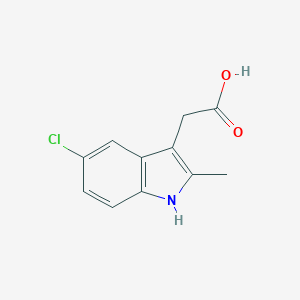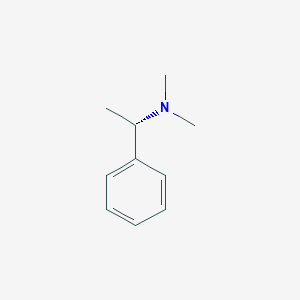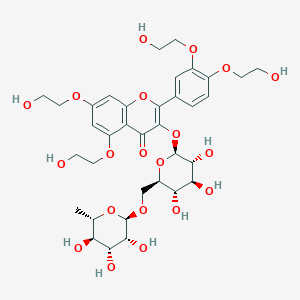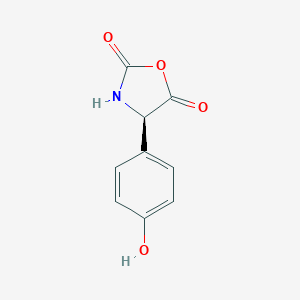
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione, also known as (R)-HPX or (R)-Carbocyclic Serine, is a chiral cyclic amino acid derivative. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in drug development. In
Applications De Recherche Scientifique
(R)-HPX has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Additionally, (R)-HPX has shown promise in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. Its unique chemical structure allows for the modulation of neurotransmitter activity, making it a potential candidate for the development of new drugs.
Mécanisme D'action
(R)-HPX acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to the glycine site, (R)-HPX enhances the activity of the receptor, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
(R)-HPX has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitters glutamate and GABA, which play a crucial role in synaptic transmission and plasticity. Additionally, (R)-HPX has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (R)-HPX is its unique chemical structure, which allows for the modulation of neurotransmitter activity. Additionally, (R)-HPX is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (R)-HPX is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving (R)-HPX. One area of interest is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects. Finally, (R)-HPX may have potential applications in the treatment of other diseases such as depression and anxiety, which warrant further investigation.
Méthodes De Synthèse
(R)-HPX can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with glycine, followed by cyclization and resolution of the resulting racemic mixture. The resolution process involves the use of chiral acids such as tartaric acid, which selectively binds to one enantiomer, allowing for the separation of (R)-HPX.
Propriétés
IUPAC Name |
(4R)-4-(4-hydroxyphenyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYRRXBGXLNRT-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




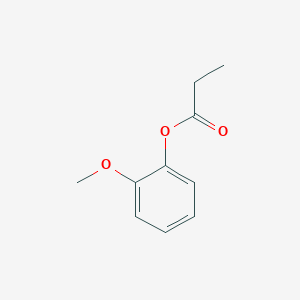
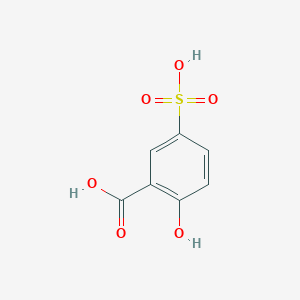
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
